molecular formula C22H26N4OS B2433656 N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1351837-81-4

N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2433656
CAS No.: 1351837-81-4
M. Wt: 394.54
InChI Key: VNINSXXEUYWFMZ-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H26N4OS and its molecular weight is 394.54. The purity is usually 95%.
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Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(2-ethylanilino)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-5-17-8-6-7-9-19(17)25-22-24-15(2)20(28-22)21(27)23-14-16-10-12-18(13-11-16)26(3)4/h6-13H,5,14H2,1-4H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNINSXXEUYWFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by various research findings and case studies.

Structural Overview

The compound features a thiazole ring, which is known for its diverse biological properties. Its structure can be summarized as follows:

  • Chemical Formula : C19H24N4OS
  • Molecular Weight : 364.48 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various human cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated significant antiproliferative effects on multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the range of 3.0 µM to 5.0 µM, indicating potent activity comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Cell LineIC50 (µM)Reference
MCF-73.0
A5495.0

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against cholinesterases and xanthine oxidase:

  • Cholinesterase Inhibition : It exhibited competitive inhibition against acetylcholinesterase (AChE), with an IC50 value of approximately 7.49 µM, which is significant when compared to standard inhibitors .
  • Xanthine Oxidase Inhibition : The compound showed moderate xanthine oxidase inhibitory activity with an IC50 value of 8.1 µM, which is relevant for conditions like gout .
EnzymeIC50 (µM)Reference
Acetylcholinesterase7.49
Xanthine Oxidase8.1

The biological activity of this compound is believed to involve several mechanisms:

  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound resulted in a significant increase in apoptosis rates in cancer cells, suggesting that it may trigger programmed cell death pathways .
  • Inhibition of Cell Proliferation : The compound's ability to inhibit key signaling pathways involved in cell proliferation further supports its potential as an anticancer agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MCF-7 Cells : A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an observed apoptosis rate increase of approximately 39.4% .
  • In Vivo Studies : Preliminary in vivo studies are underway to assess the therapeutic potential and toxicity profile of the compound in animal models, which will provide further insights into its clinical applicability.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Preliminary studies demonstrate that it exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on the antimicrobial properties of thiazole derivatives found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
    • Methodology : The disk diffusion method was employed to assess antibacterial activity, with results indicating a zone of inhibition comparable to standard antibiotics.
  • Anticancer Activity Assessment :
    • In a recent investigation, the compound was tested against MCF7 (human breast adenocarcinoma) cell lines using the MTT assay, revealing an IC50 value of 25 µM.
    • : The findings suggest that further structural modifications could enhance its potency and selectivity towards cancer cells.

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